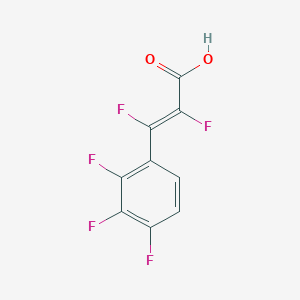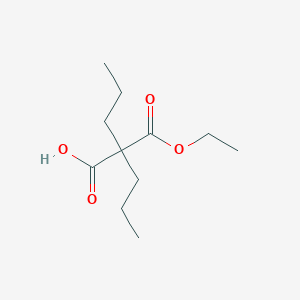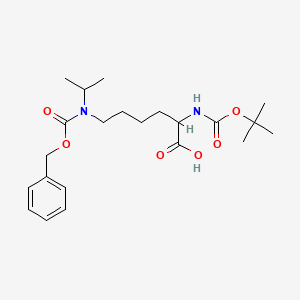
(E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorocinnamic acid, also known as 2,3,4,5,6-pentafluorocinnamic acid, is a fluorinated derivative of cinnamic acid. It is characterized by the presence of five fluorine atoms attached to the aromatic ring, making it a highly fluorinated compound. This compound is widely used in various scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorocinnamic acid can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide .
Industrial Production Methods
Industrial production of pentafluorocinnamic acid often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pentafluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentafluorobenzoic acid.
Reduction: Reduction of the double bond can yield pentafluorophenylpropionic acid.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.
Major Products Formed
Oxidation: Pentafluorobenzoic acid.
Reduction: Pentafluorophenylpropionic acid.
Substitution: Various substituted pentafluorocinnamic acids depending on the nucleophile used.
Scientific Research Applications
Pentafluorocinnamic acid is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism by which pentafluorocinnamic acid exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This compound can inhibit specific enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: The parent compound without fluorine atoms.
4-Fluorocinnamic acid: Contains a single fluorine atom on the aromatic ring.
3,4,5-Trifluorocinnamic acid: Contains three fluorine atoms on the aromatic ring.
Uniqueness
Pentafluorocinnamic acid is unique due to the presence of five fluorine atoms, which significantly alters its chemical and physical properties compared to its analogs. This high degree of fluorination enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H3F5O2 |
|---|---|
Molecular Weight |
238.11 g/mol |
IUPAC Name |
(E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H3F5O2/c10-4-2-1-3(5(11)7(4)13)6(12)8(14)9(15)16/h1-2H,(H,15,16)/b8-6+ |
InChI Key |
VKXWVYSJVCRITA-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C(=C(/C(=O)O)\F)/F)F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(=C(C(=O)O)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B13397779.png)
![13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13397787.png)


![6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine](/img/structure/B13397810.png)

![Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13397827.png)





